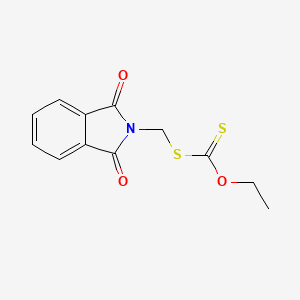

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate: is an organic compound with the molecular formula C12H11NO3S2 and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a carbonodithioate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as dichloromethane or toluene, and may require the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

Substitution: Halides, nucleophiles; reactions are carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, alcohols

Substitution: Substituted isoindoline derivatives

Scientific Research Applications

Chemistry: In chemistry, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .

Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The carbonodithioate group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

- O-(2-(1,3-dioxoisoindolin-2-yl)ethyl) S-methyl carbonodithioate

- S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate

Comparison: Compared to similar compounds, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate exhibits unique reactivity due to the presence of both isoindoline-1,3-dione and carbonodithioate groups. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, its specific molecular structure provides distinct biological activities, making it a valuable compound in scientific research and industrial applications .

Biological Activity

S-((1,3-Dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate is a compound that belongs to the carbonodithioate family, characterized by its unique structure which includes a dioxoisoindoline moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on available literature, including synthesis methods, biological testing results, and potential therapeutic applications.

Structural Information

The molecular formula for this compound is C13H13NO4S2. The compound's structure can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C13H13NO4S2 |

| CAS Number | 72731-86-3 |

| Molecular Weight | 267.32 g/mol |

| SMILES Notation | CCOC(=S)SCCON1C(=O)C2=CC=CC=C2C1=O |

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing xanthate derivatives. These derivatives serve as key intermediates in the synthetic pathway, enhancing the compound's versatility in organic chemistry applications. The synthesis process requires precision and careful control of reaction conditions to yield the desired product effectively .

Biological Activity

Research into the biological activity of compounds containing the dioxoisoindoline structure indicates significant potential in various therapeutic areas. The following sections summarize key findings from studies on this compound and related derivatives.

Antimicrobial Activity

A study investigating various dioxoisoindoline derivatives found that many exhibited notable antibacterial and antifungal properties. Specifically, compounds similar to this compound demonstrated effectiveness against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Dioxoisoindoline Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 - 1250 |

| Compound B | P. aeruginosa | 500 |

| Compound C | C. albicans | 250 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with microbial cell membranes or inhibition of essential metabolic pathways in pathogens. Further studies are necessary to clarify these mechanisms and optimize therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of dioxoisoindoline derivatives in treating infections caused by resistant strains of bacteria. For instance, a recent publication detailed a series of experiments where these compounds were tested against clinical isolates of multidrug-resistant bacteria, showing promising results that warrant further investigation into their clinical applicability .

Properties

Molecular Formula |

C12H11NO3S2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

O-ethyl (1,3-dioxoisoindol-2-yl)methylsulfanylmethanethioate |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-12(17)18-7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,2,7H2,1H3 |

InChI Key |

LKIZGKZQFCRMMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.